5,6,11,12-Tetrahydrochrysene

説明

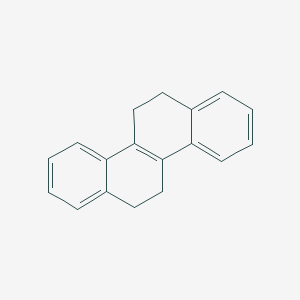

Structure

3D Structure

特性

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Landscape of Tetrahydrochrysene Chemistry: From Discovery to Therapeutic Frontiers

A Technical Guide for Researchers and Drug Development Professionals

The journey of scientific discovery is often one of incremental advances punctuated by transformative breakthroughs. The story of tetrahydrochrysene (THC) compounds is no exception. From their initial synthesis to their current role as sophisticated molecular probes and potential therapeutic agents, the exploration of this unique chemical scaffold has opened new avenues in medicinal chemistry and molecular biology. This in-depth guide provides a comprehensive overview of the history, synthesis, and biological significance of tetrahydrochrysene derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of a Versatile Scaffold

The early history of synthetic chemistry was marked by the quest to replicate and modify natural products.[1][2] While the initial synthesis of the core tetrahydrochrysene structure is not prominently documented in easily accessible historical records, its development is intrinsically linked to the broader advancements in polycyclic aromatic hydrocarbon chemistry. The fundamental four-ring chrysene structure, a component of coal tar, provided the foundational blueprint for its hydrogenated counterpart, tetrahydrochrysene.

The initial impetus for the synthesis of complex organic molecules was often driven by the desire to create novel dyes and pharmaceuticals.[2] The late 19th and early 20th centuries saw a surge in the development of synthetic methodologies that made the construction of such intricate molecular architectures possible. It was within this fertile scientific landscape that the groundwork for synthesizing compounds like tetrahydrochrysene was laid.

A significant turning point in the scientific journey of tetrahydrochrysenes came with the recognition of their potential as steroid-like nonsteroidal estrogens.[3] This discovery shifted the focus towards their biological activity and spurred the development of more sophisticated synthetic routes to access specific isomers and derivatives.

The Art of Synthesis: Crafting Tetrahydrochrysene Derivatives

The synthesis of tetrahydrochrysene compounds has evolved significantly over the years, with modern methods offering high degrees of stereoselectivity and functional group tolerance. Early approaches often relied on classical cyclization reactions, which, while effective, offered limited control over the three-dimensional arrangement of atoms.

A key advancement in the synthesis of unsymmetrical tetrahydrochrysene derivatives was the application of palladium-mediated arylcarbonylation.[4] This powerful cross-coupling reaction allows for the efficient and mild introduction of various functional groups, such as ketones, esters, amides, and nitriles.[4] This versatility has been instrumental in the development of fluorescent probes for estrogen receptors.[4][5]

Stereoselective synthesis has become a central theme in modern tetrahydrochrysene chemistry. The biological activity of these compounds is often highly dependent on their stereochemistry. For instance, the enantiomers (R,R)-tetrahydrochrysene and (S,S)-tetrahydrochrysene exhibit distinct profiles of activity at estrogen receptors.[3][6] (R,R)-THC acts as an ERβ antagonist and an ERα agonist, while (S,S)-THC is an agonist for both receptors.[3][6] This underscores the critical importance of controlling the spatial orientation of substituents.

Recent synthetic strategies have employed advanced techniques such as chelate-controlled intramolecular amide enolate alkylation to achieve high levels of stereoselectivity in the construction of complex polycyclic systems.[7]

Experimental Protocol: Palladium-Mediated Arylcarbonylation for Unsymmetrical Tetrahydrochrysene Synthesis

This protocol is a generalized representation based on the principles described in the literature for the synthesis of functionalized tetrahydrochrysene derivatives.[4]

Materials:

-

Appropriate aryl triflate or halide precursor of tetrahydrochrysene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Ligand (e.g., triphenylphosphine)

-

Carbon monoxide source (e.g., CO gas or a CO-releasing molecule)

-

Nucleophile (e.g., an alcohol for ester formation, an amine for amide formation)

-

Anhydrous, deoxygenated solvent (e.g., THF, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl triflate or halide precursor in the anhydrous solvent.

-

Add the palladium catalyst and ligand to the reaction mixture.

-

Purge the flask with carbon monoxide gas for a specified period or add the CO-releasing molecule.

-

Introduce the nucleophile to the reaction mixture.

-

Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical tetrahydrochrysene derivative.

Causality of Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

-

Anhydrous Solvents: Water can react with the organopalladium intermediates and lead to undesired side products.

-

Ligand: The choice of ligand can significantly influence the efficiency and selectivity of the catalytic cycle.

-

Carbon Monoxide Source: A controlled introduction of carbon monoxide is essential for the carbonylation step.

Visualization of the Synthetic Workflow

Caption: Palladium-catalyzed cross-coupling cycle for tetrahydrochrysene functionalization.

Biological Activity and Therapeutic Potential

The primary biological targets of many tetrahydrochrysene derivatives are the estrogen receptors (ERs), ERα and ERβ.[3][6] These receptors are members of the nuclear receptor superfamily and play crucial roles in a variety of physiological processes, including reproduction, bone maintenance, and cardiovascular health. Dysregulation of estrogen signaling is implicated in several diseases, most notably breast cancer.

Tetrahydrochrysene-based compounds have been developed as fluorescent probes that bind with high affinity to the estrogen receptor, allowing for its visualization in living cells.[5] These probes are valuable tools for studying the intracellular distribution and dynamics of ER.[5] The fluorescence of these compounds is often sensitive to the polarity of their environment, providing insights into the nature of the ligand-binding pocket of the receptor.[4]

The ability to design tetrahydrochrysene derivatives with selective agonist or antagonist activity at ERα and ERβ opens up possibilities for the development of novel therapeutics. For example, an ERβ-selective antagonist like (R,R)-THC could be valuable for studying the specific roles of this receptor subtype in different tissues and disease states.[6]

Estrogen Receptor Signaling Pathway

Caption: Simplified estrogen receptor signaling pathway activated by a THC agonist.

Characterization and Purification

The unambiguous identification and purification of tetrahydrochrysene compounds are critical for both synthetic chemistry and biological studies. A combination of analytical techniques is typically employed.

Table 1: Analytical Techniques for Tetrahydrochrysene Characterization

| Technique | Purpose | Key Information Provided |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment | Retention factor (Rf) values, presence of starting materials and byproducts. |

| Column Chromatography | Purification of the final product | Separation of the desired compound from impurities based on polarity.[8] |

| Recrystallization | Final purification of solid compounds | High-purity crystalline material.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) to determine the precise chemical structure and stereochemistry. |

| Mass Spectrometry (MS) | Molecular weight determination | Precise mass-to-charge ratio (m/z) to confirm the molecular formula. |

| X-ray Crystallography | Definitive stereochemical assignment | Three-dimensional atomic coordinates, providing unequivocal proof of the relative and absolute stereochemistry. |

Protocol: Purification by Column Chromatography

This is a general procedure for the purification of a tetrahydrochrysene derivative.[8]

Materials:

-

Crude reaction mixture

-

Silica gel (appropriate mesh size)

-

Eluent system (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the less polar solvent of the eluent system.

-

Pack the chromatography column with the silica slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the packed column.

-

Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

-

Collect fractions in separate tubes and monitor the elution by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Trustworthiness of the Protocol: This protocol is a standard and widely validated method for the purification of organic compounds. The use of TLC for monitoring ensures that fractions are collected selectively, leading to a high degree of purity in the final product.

Future Directions and Conclusion

The study of tetrahydrochrysene compounds continues to be a vibrant and promising area of research. The development of new stereoselective synthetic methods will enable the creation of increasingly complex and functionally diverse derivatives. Further exploration of their interactions with a broader range of biological targets beyond the estrogen receptors may uncover new therapeutic applications. The unique photophysical properties of some tetrahydrochrysene derivatives also suggest potential applications in materials science and bioimaging.

References

- Katzenellenbogen, J. A., et al. (n.d.). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. PubMed.

- Hwang, K. J. (1991). Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor. IDEALS.

- (2023). Stereoselective total synthesis of (3Z)- and (3E)

- Wikipedia. (n.d.). (R,R)-Tetrahydrochrysene.

- BenchChem. (2025). Technical Support Center: Synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene.

- Wikipedia. (n.d.). (S,S)-Tetrahydrochrysene.

- (2024).

- (n.d.).

- (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives.

- (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.

- (n.d.). The discovery of tetrahydrofluorenones as a new class of estrogen receptor ??-subtype selective ligands.

- Schwarcz, J. (2024). The Beginnings of Chemical Synthesis. McGill University.

- (2025). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. PMC - NIH.

- Sun, F., Huang, X., & Ye, S. (2010). Diastereoselective synthesis of 4-hydroxytetralones via a cascade Stetter-aldol reaction catalyzed by N-heterocyclic carbenes. Semantic Scholar.

- (2011). Early drug discovery and the rise of pharmaceutical chemistry. PubMed.

Sources

- 1. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]

- 2. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 4. Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor | IDEALS [ideals.illinois.edu]

- 5. Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 7. Stereoselective total synthesis of (3Z)- and (3E)-elatenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Scaffold: Early Studies on 5,6,11,12-Tetrahydrochrysene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Rigid Framework for Biological Exploration

In the landscape of medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that can present pharmacophoric groups in a well-defined three-dimensional space is perpetual. One such scaffold, 5,6,11,12-tetrahydrochrysene, a partially hydrogenated polycyclic aromatic hydrocarbon (PAH), has emerged from the annals of classic organic synthesis to become a cornerstone for the development of selective ligands for nuclear receptors. This guide delves into the seminal early studies that laid the groundwork for our understanding of this fascinating molecule, from its initial synthesis to its preliminary characterization and the nascent explorations of its biological relevance. We will navigate the foundational chemistry that brought this molecule to life and the analytical techniques of the era that confirmed its structure, providing a rich historical and technical context for contemporary researchers.

I. The Dawn of Synthesis: Constructing the Tetrahydrochrysene Core

The early syntheses of the 5,6,11,12-tetrahydrochrysene skeleton were rooted in the powerful ring-forming reactions of the mid-20th century. A significant approach, exemplified by the work of Nasipuri and Roy in 1960, utilized a strategy analogous to the renowned Robinson annulation to build the tetracyclic framework. This method showcases a logical and efficient construction of the fused ring system, a testament to the ingenuity of early synthetic chemists.

Causality in Experimental Design: The Robinson Annulation Analogue

The choice of a Robinson annulation-type strategy was driven by its reliability in forming six-membered rings onto an existing ketone, a cornerstone of steroid and polycyclic system synthesis.[1][2] The logic unfolds in a two-stage process: a Michael addition to introduce a side chain, followed by an intramolecular aldol condensation to close the new ring. This sequence provides excellent control over the construction of the new carbocyclic ring.

Visualizing the Synthetic Pathway

Caption: A generalized workflow for the synthesis of the tetrahydrochrysene core via a Robinson annulation-type reaction.

II. Foundational Synthetic Protocol: A Step-by-Step Methodology

The following protocol is a representative synthesis of a hydrochrysene derivative, adapted from the early literature, which illustrates the practical application of the aforementioned strategy. This self-validating system relies on the predictable reactivity of the functional groups and the stability of the intermediates.

Protocol: Synthesis of an Octahydro-oxochrysene Derivative

Objective: To construct the tetracyclic core of a hydrochrysene system.

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Methyl β-oxoadipate

-

Potassium ethoxide in ethanol

-

Palladium on charcoal (Pd/C) catalyst

-

Polyphosphoric acid

-

Standard laboratory glassware and solvents (benzene, ethanol, ether)

Procedure:

-

Mannich Reaction:

-

A mixture of 2-acetyl-6-methoxynaphthalene, dimethylamine hydrochloride, and paraformaldehyde in ethanol is refluxed to yield the Mannich base, 2-(β-dimethylaminopropionyl)-6-methoxynaphthalene.

-

Causality: This step introduces a reactive handle that will be converted into a Michael acceptor in the subsequent step.

-

-

Methiodide Formation and Michael Addition:

-

The Mannich base is treated with methyl iodide to form the quaternary ammonium salt (methiodide).

-

This methiodide is then reacted with the potassium salt of methyl β-oxoadipate in benzene. The reaction is initiated in the cold and then refluxed to drive the Michael addition to completion.

-

Causality: The methiodide is an excellent leaving group, facilitating an in-situ elimination to the vinyl ketone, which is the active Michael acceptor. The β-oxoadipate acts as the nucleophilic Michael donor.

-

-

Hydrolysis and Decarboxylation:

-

The resulting product is hydrolyzed with aqueous potassium hydroxide, followed by acidification and heating to effect decarboxylation, yielding a keto-acid.

-

Causality: This sequence removes the ester group and prepares the molecule for the subsequent cyclization.

-

-

Esterification and Catalytic Hydrogenation:

-

The keto-acid is esterified with methanolic HCl.

-

The resulting ester is then catalytically hydrogenated using a palladium catalyst to reduce the naphthalene ring system.

-

Causality: Hydrogenation at this stage creates the desired partially saturated ring system.

-

-

Cyclization:

-

The hydrogenated product is hydrolyzed back to the acid, which is then treated with polyphosphoric acid at elevated temperatures to induce an intramolecular Friedel-Crafts acylation, closing the final ring and forming the octahydro-methoxy-dioxochrysene.

-

Causality: Polyphosphoric acid is a strong dehydrating agent and acid catalyst, ideal for promoting this type of cyclization.

-

-

Reduction to the Final Product:

-

Further reduction steps, such as a Clemmensen or Wolff-Kishner reduction, would be employed to remove the keto functionalities, leading to the 5,6,11,12-tetrahydrochrysene scaffold.

-

III. Characterization in an Earlier Era: Confirming the Structure

In the absence of routine high-field NMR and mass spectrometry, chemists of the mid-20th century relied on a combination of physical constants and other spectroscopic methods to elucidate and confirm the structures of newly synthesized molecules.

Physicochemical and Spectroscopic Data

| Property | Observation | Significance |

| Melting Point | Sharp and reproducible | A key indicator of purity. The melting point for 5,6,11,12-tetrahydrochrysene is reported as 158-160 °C. |

| Elemental Analysis | %C and %H consistent with C18H16 | Confirms the molecular formula. |

| UV-Visible Spectroscopy | Characteristic absorption maxima | The UV spectrum would show absorptions characteristic of the naphthalene-like chromophore, distinct from the fully aromatic chrysene. The partially saturated rings would cause a blue shift (hypsochromic shift) compared to the fully conjugated system.[3][4] |

| Infrared Spectroscopy | C-H stretching and bending frequencies | Would confirm the presence of both aromatic and aliphatic C-H bonds. |

Purification Techniques of the Time

The purification of solid products like 5,6,11,12-tetrahydrochrysene heavily relied on:

-

Recrystallization: The primary method for purifying solid organic compounds. The choice of solvent was critical to obtain high-purity crystals.

-

Column Chromatography: Using adsorbents like alumina or silica gel to separate the desired product from reaction byproducts and starting materials.

IV. Early Biological Insights: From PAHs to Potential Endocrine Modulators

The initial biological interest in polycyclic aromatic hydrocarbons was largely driven by their association with carcinogenesis. Chrysene itself was identified as a component of coal tar and was studied for its potential toxicity.[2][5]

Early Toxicological Context

Early studies on PAHs established a link between these compounds and cancer.[2] However, the biological activity of their hydrogenated derivatives, such as 5,6,11,12-tetrahydrochrysene, was not extensively explored in the earliest literature. It was generally understood that hydrogenation could alter the biological properties of a PAH, often reducing its carcinogenicity by disrupting the planarity and electronic nature of the aromatic system.

Emerging Endocrine Activity

While the seminal work focused on synthesis, later studies, particularly in the late 20th century, began to uncover the potential for hydroxylated derivatives of 5,6,11,12-tetrahydrochrysene to act as ligands for the estrogen receptor.[6][7] This discovery shifted the scientific focus from toxicology to endocrinology and drug design, highlighting the versatility of this rigid scaffold. The developmental toxicity of hydroxylated chrysene metabolites has also been a subject of more recent investigation.[6]

V. Conclusion: A Foundation for Modern Drug Discovery

The early studies on 5,6,11,12-tetrahydrochrysene provide a compelling narrative of chemical discovery and the evolution of scientific inquiry. The elegant synthetic strategies developed in the mid-20th century, reliant on fundamental principles of organic reactivity, successfully constructed a molecular framework that would later prove to be of immense value in the field of medicinal chemistry. The meticulous characterization, using the tools available at the time, laid an indisputable foundation for future work. For contemporary researchers, this historical perspective not only offers an appreciation for the foundations of their field but also provides insights into the chemical logic that continues to drive the synthesis of complex and biologically active molecules. The journey of 5,6,11,12-tetrahydrochrysene from a synthetic target in the realm of classic organic chemistry to a privileged scaffold in modern drug discovery is a powerful illustration of how fundamental research can pave the way for future therapeutic innovations.

References

-

Title: Synthesis and Spectroscopic Characterization of Two Azatetrahydrochrysenes as Potential Fluorescent Ligands for the Estrogen Receptor Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Robinson annulation Source: Wikipedia URL: [Link]

-

Title: CHRYSENE Source: CDC Stacks URL: [Link]

-

Title: Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) Source: PubMed URL: [Link]

-

Title: Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos Source: PubMed URL: [Link]

-

Title: 5,6,11,12-Tetrahydrochrysene Source: PubChem URL: [Link]

-

Title: Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor Source: PubMed URL: [Link]

-

Title: (R,R)-Tetrahydrochrysene Source: Wikipedia URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

fundamental properties of 5,6,11,12-Tetrahydrochrysene

An In-depth Technical Guide to the Core Properties of 5,6,11,12-Tetrahydrochrysene

Introduction

5,6,11,12-Tetrahydrochrysene is a polycyclic hydrocarbon built upon a partially saturated chrysene framework. While not a household name in pharmacology, this rigid, three-dimensional scaffold has emerged as a "privileged structure" in medicinal chemistry. Its true significance lies not in its inherent biological activity, but in its role as a foundational blueprint for designing highly selective and potent modulators of critical biological targets. This guide provides a deep dive into the fundamental properties of the 5,6,11,12-tetrahydrochrysene core, offering researchers and drug development professionals the foundational knowledge required to leverage this unique molecular architecture. We will explore its physicochemical characteristics, synthesis, and reactivity before delving into its most prominent application: the development of next-generation selective estrogen receptor modulators (SERMs).

Part 1: Core Physicochemical and Structural Properties

The defining feature of the 5,6,11,12-tetrahydrochrysene scaffold is its rigid, non-planar geometry. This structure provides a fixed orientation for substituents, a critical feature for achieving specific interactions with protein binding pockets.

Chemical Identifiers and Molecular Properties

A summary of the key identifiers and computed properties for the 5,6,11,12-tetrahydrochrysene molecule is presented below.[1]

| Property | Value | Source |

| IUPAC Name | 5,6,11,12-tetrahydrochrysene | PubChem[1] |

| CAS Number | 18930-97-7 | PubChem[1] |

| Molecular Formula | C₁₈H₁₆ | PubChem[1] |

| Molecular Weight | 232.3 g/mol | PubChem[1] |

| InChIKey | NYZDIQPEOJSBLZ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | PubChem[1] |

| Melting Point | 105 °C | Stenutz[2] |

| XLogP3-AA | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

Structural Analysis

The molecule consists of four fused rings. Two are aromatic, while the central two are partially saturated, imparting a distinct three-dimensional conformation. This structure is foundational for its use in creating stereochemically precise therapeutic agents.

Caption: 2D structure of 5,6,11,12-tetrahydrochrysene.

Part 2: Synthesis of the Tetrahydrochrysene Core

The construction of the tetrahydrochrysene framework is a key step in the synthesis of its biologically active derivatives. A common and effective strategy involves a Lewis acid-mediated double cyclization reaction. This approach provides a high degree of control over the final stereochemistry of the molecule.

Synthetic Workflow Overview

The synthesis generally begins with the preparation of α-alkyl-β-arylpropionic esters, which undergo an acyloin condensation. The resulting intermediate is then subjected to a double Friedel-Crafts-type cyclization, promoted by a Lewis acid, to yield the tetracyclic core. This process is particularly powerful for creating enantiomerically pure versions of substituted tetrahydrochrysenes.[3]

Caption: General workflow for the synthesis of the tetrahydrochrysene scaffold.

Representative Experimental Protocol: Double Cyclization

This protocol is a representative example based on methodologies described in the literature for synthesizing derivatives of this scaffold.[3]

-

Preparation of the Diol: The precursor diol is synthesized via an acyloin condensation of the appropriate enantiomerically pure α-alkyl-β-arylpropionic esters.

-

Reaction Setup: The diol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction rate and minimize side products.

-

Addition of Lewis Acid: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise to the cooled solution. The Lewis acid acts as a catalyst, promoting the intramolecular electrophilic aromatic substitution (Friedel-Crafts) reactions that form the two new rings.

-

Reaction Progression: The reaction is allowed to warm slowly to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5,6,11,12-tetrahydrochrysene derivative.

Causality Note: The use of a strong Lewis acid is critical for activating the aromatic rings toward electrophilic attack by the carbocations generated from the diol. Performing the reaction at low temperatures is essential to control the high reactivity of the intermediates and prevent epimerization, thus preserving the desired stereochemistry.

Part 3: Spectroscopic and Analytical Characterization

Characterization of the 5,6,11,12-tetrahydrochrysene core relies on standard spectroscopic techniques. The molecule's symmetry and mix of aromatic and aliphatic protons provide a distinct spectral fingerprint.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): A series of multiplets corresponding to the protons on the two benzene rings. - Aliphatic Region (δ 2.5-3.5 ppm): Broad singlets or multiplets corresponding to the four methylene (CH₂) groups of the saturated rings. |

| ¹³C NMR | - Aromatic Region (δ 120-140 ppm): Multiple signals for the aromatic carbons. - Aliphatic Region (δ 25-35 ppm): Signals for the sp³-hybridized methylene carbons. |

| Mass Spec. | - Molecular Ion (M⁺): A strong peak at m/z = 232.125, corresponding to the exact mass of C₁₈H₁₆.[1] |

| IR Spec. | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks below 3000 cm⁻¹. - C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹. |

Note: Specific chemical shifts and coupling constants would be dependent on the solvent and the specific spectrometer used. Data for derivatives, such as 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene, can provide a useful reference for assigning spectra.[4]

Part 4: The Tetrahydrochrysene Scaffold in Drug Discovery

The primary importance of 5,6,11,12-tetrahydrochrysene is as a scaffold for developing SERMs. These compounds can exhibit different activities (agonist or antagonist) on the two main estrogen receptor subtypes, ERα and ERβ. This selectivity is crucial for developing therapies that target specific tissues while minimizing side effects.

The Estrogen Receptor Connection

The rigid, three-dimensional structure of the tetrahydrochrysene core mimics the steroid nucleus of endogenous estrogens like estradiol. This allows it to fit into the ligand-binding pocket of estrogen receptors. By carefully placing substituents on this scaffold, it is possible to fine-tune the interaction with each receptor subtype, leading to highly selective ligands.

Key Derivatives and Structure-Activity Relationships (SAR)

A significant breakthrough in this area was the development of stereoisomers of 5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol. These compounds demonstrated that subtle changes in stereochemistry and substituent size could dramatically alter biological activity.[3][5]

| Compound | ERα Activity | ERβ Activity | Key Feature |

| (R,R)-THC | Agonist | Antagonist | 10-fold higher affinity for ERβ.[5][6] |

| (S,S)-THC | Agonist | Agonist | Enantiomer of (R,R)-THC with different activity profile.[7] |

This differential activity makes (R,R)-THC a valuable research tool for studying the distinct physiological roles of ERα and ERβ.[5][6]

Caption: Logical flow from the core scaffold to selective biological activity.

Fluorescent Ligands

The tetrahydrochrysene scaffold has also been used to develop fluorescent ligands for the estrogen receptor.[8][9] By incorporating a suitable chromophore, these molecules allow for the visualization and study of receptor localization and dynamics within cells, providing invaluable tools for cell biology and drug screening.

Conclusion

5,6,11,12-Tetrahydrochrysene is a testament to the power of scaffold-based drug design. While unassuming on its own, its rigid and tunable three-dimensional structure provides an exceptional platform for building molecules with high affinity and selectivity for challenging targets like the estrogen receptor subtypes. Understanding the core properties, synthesis, and structure-activity relationships of this scaffold is essential for medicinal chemists seeking to develop novel therapeutics for hormone-dependent cancers, osteoporosis, and other endocrine-related disorders. The insights gained from studying tetrahydrochrysene derivatives continue to inform the design of next-generation selective nuclear receptor modulators.

References

-

PubChem. 5,6,11,12-Tetrahydrochrysene. National Center for Biotechnology Information. [Link]

-

Sun, J., et al. (2001). Estrogen Receptor Subtype-Selective Ligands: Asymmetric Synthesis and Biological Evaluation of cis- and trans-5,11-Dialkyl-5,6,11,12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 44(24), 4288-4291. [Link]

-

WikiMed. (R,R)-Tetrahydrochrysene. [Link]

-

LookChem. 5,6,11,12-tetrahydrochrysene - 18930-97-7. [Link]

-

Stenutz. 5,6,11,12-tetrahydrochrysene. [Link]

-

Wikipedia. (R,R)-Tetrahydrochrysene. [Link]

-

SpectraBase. 2,8-Dimethoxy-5,6,11,12-tetrahydrochrysene. [Link]

-

Hwang, K. J., et al. (1987). 5,6,11,12-Tetrahydrochrysenes: synthesis of rigid stilbene systems designed to be fluorescent ligands for the estrogen receptor. The Journal of Organic Chemistry, 52(12), 2555-2559. [Link]

-

PubChem. SID 135650105. National Center for Biotechnology Information. [Link]

-

Wikipedia. (S,S)-Tetrahydrochrysene. [Link]

-

Valdez, N., et al. (2020). Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1606–1610. [Link]

-

PubChem. (S,S)-Tetrahydrochrysene. National Center for Biotechnology Information. [Link]

-

Bowen, C. M., & Katzenellenbogen, J. A. (1997). Synthesis and Spectroscopic Characterization of Two Azatetrahydrochrysenes as Potential Fluorescent Ligands for the Estrogen Receptor. The Journal of Organic Chemistry, 62(22), 7650-7657. [Link]

-

Szeliga, J., et al. (1999). Reactions of dihydrodiol epoxides of 5-methylchrysene and 5,6-dimethylchrysene with DNA and deoxyribonucleotides. Chemical Research in Toxicology, 12(4), 347-352. [Link]

Sources

- 1. 5,6,11,12-Tetrahydrochrysene | C18H16 | CID 167770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,11,12-tetrahydrochrysene [stenutz.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 6. (R,R)-Tetrahydrochrysene [medbox.iiab.me]

- 7. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5,6,11,12-Tetrahydrochrysene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5,6,11,12-tetrahydrochrysene, a saturated tetracyclic aromatic hydrocarbon. This molecule serves as a core scaffold in medicinal chemistry, particularly in the development of selective estrogen receptor modulators. A thorough understanding of its synthesis and analytical characterization is paramount for researchers engaged in the design and development of novel therapeutics based on this privileged structure.

Introduction: The Significance of the Tetrahydrochrysene Scaffold

5,6,11,12-Tetrahydrochrysene is a foundational structure in the exploration of new chemical entities with potential therapeutic applications. Its rigid, three-dimensional framework provides a unique platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Notably, derivatives of this scaffold have been investigated for their potent and selective modulation of estrogen receptors, highlighting their potential in oncology and other areas of medicine.[1] The synthesis of the parent tetrahydrochrysene is the critical first step in accessing a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthesis of 5,6,11,12-Tetrahydrochrysene

The most direct and widely applicable method for the synthesis of 5,6,11,12-tetrahydrochrysene is the catalytic hydrogenation of commercially available chrysene. This method offers high yields and a straightforward purification process.

Catalytic Hydrogenation of Chrysene: A Robust Synthetic Approach

The selective hydrogenation of the two peripheral double bonds of chrysene is achieved using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the fully saturated perhydrochrysene.

Experimental Protocol: Catalytic Hydrogenation of Chrysene

Materials:

-

Chrysene (C₁₈H₁₂)

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate (reagent grade)

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable high-pressure reaction vessel, a solution of chrysene (1.0 eq) in ethyl acetate is prepared. The concentration should be sufficient to ensure complete dissolution at room temperature.

-

Catalyst Addition: To this solution, 10% Pd/C (typically 5-10 mol%) is carefully added. The vessel is then sealed.

-

Hydrogenation: The reaction vessel is connected to a hydrogen gas source and purged several times to remove any air. The vessel is then pressurized with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen and by thin-layer chromatography (TLC) analysis of aliquots.

-

Workup: Upon completion of the reaction (cessation of hydrogen uptake), the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional ethyl acetate to ensure complete recovery of the product.

-

Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The crude 5,6,11,12-tetrahydrochrysene can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a white crystalline solid.

Caption: Synthetic workflow for 5,6,11,12-tetrahydrochrysene.

Alternative Synthetic Strategy: Diels-Alder Reaction

While catalytic hydrogenation is the most common approach, a convergent synthesis utilizing a Diels-Alder reaction is also conceptually feasible. This would involve the [4+2] cycloaddition of a suitable diene and dienophile to construct the core tetracyclic ring system. For instance, the reaction of 2-vinylnaphthalene with a suitable dienophile could potentially lead to a precursor that can be further elaborated to 5,6,11,12-tetrahydrochrysene. However, this approach may require more extensive synthetic steps and optimization compared to the direct hydrogenation of chrysene.

Comprehensive Characterization of 5,6,11,12-Tetrahydrochrysene

The unambiguous identification and confirmation of the purity of the synthesized 5,6,11,12-tetrahydrochrysene are essential. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

The following table summarizes the key physical properties of 5,6,11,12-tetrahydrochrysene.[2]

| Property | Value |

| Molecular Formula | C₁₈H₁₆ |

| Molecular Weight | 232.33 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 105-107 °C |

| CAS Number | 18930-97-7 |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of 5,6,11,12-tetrahydrochrysene.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the four methylene protons (at positions 5, 6, 11, and 12) will appear as a singlet or a complex multiplet in the upfield region (around δ 2.5-3.5 ppm). The integration of these signals should correspond to a ratio of 8:8 (aromatic:aliphatic).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum is expected to show signals for the aromatic carbons in the range of δ 120-140 ppm and signals for the aliphatic carbons at approximately δ 25-35 ppm.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The mass spectrum of 5,6,11,12-tetrahydrochrysene is expected to show a prominent molecular ion peak (M⁺) at m/z = 232, corresponding to the molecular weight of the compound. The fragmentation pattern may show losses of small neutral molecules or radicals, providing further structural information. Common fragmentation pathways for polycyclic aromatic hydrocarbons involve the loss of hydrogen atoms or small hydrocarbon fragments.

Caption: Analytical techniques for characterizing the compound.

Conclusion

The synthesis of 5,6,11,12-tetrahydrochrysene via the catalytic hydrogenation of chrysene is a reliable and efficient method for obtaining this important molecular scaffold. Its proper characterization using a suite of analytical techniques, including NMR and mass spectrometry, is crucial for ensuring its identity and purity. This foundational knowledge is indispensable for researchers in medicinal chemistry and drug development who utilize the tetrahydrochrysene core to design and synthesize novel therapeutic agents.

References

-

Wikipedia. (R,R)-Tetrahydrochrysene. Available at: [Link].

-

PubChem. 5,6,11,12-Tetrahydrochrysene. National Center for Biotechnology Information. Available at: [Link].

Sources

chemical structure of 5,6,11,12-Tetrahydrochrysene

An In-Depth Technical Guide to 5,6,11,12-Tetrahydrochrysene: Synthesis, Structure, and Application

Introduction

5,6,11,12-Tetrahydrochrysene is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. While chrysene itself is a product of incomplete combustion of organic matter, the partially hydrogenated tetrahydrochrysene core has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it a valuable building block in the design of targeted therapeutics. This guide provides a comprehensive overview of the chemical synthesis, structural properties, and key applications of the 5,6,11,12-tetrahydrochrysene core, with a particular focus on its role in the development of selective estrogen receptor modulators.

Molecular Structure and Physicochemical Properties

5,6,11,12-Tetrahydrochrysene possesses a tetracyclic framework consisting of three benzene rings fused to a central, non-aromatic cyclohexane ring. This structure results in a non-planar geometry, which is crucial for its interaction with biological targets.

Caption: Chemical structure of 5,6,11,12-Tetrahydrochrysene.

Table 1: Physicochemical Properties of 5,6,11,12-Tetrahydrochrysene

| Property | Value | Source |

| IUPAC Name | 5,6,11,12-tetrahydrochrysene | [2] |

| CAS Number | 18930-97-7 | [2] |

| Molecular Formula | C₁₈H₁₆ | [2] |

| Molecular Weight | 232.32 g/mol | [3] |

| Melting Point | 105 °C | [4] |

| SMILES | C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | [2] |

| InChIKey | NYZDIQPEOJSBLZ-UHFFFAOYSA-N | [2] |

Synthesis Strategies

The synthesis of the 5,6,11,12-tetrahydrochrysene core can be approached in two primary ways: by reduction of the parent aromatic system or by construction of the tetracyclic framework through cyclization reactions.

Catalytic Hydrogenation of Chrysene

A direct method for the synthesis of 5,6,11,12-tetrahydrochrysene is the catalytic hydrogenation of chrysene.[5][6] This method involves the selective reduction of one of the aromatic rings. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation and regioselectivity.[7]

Caption: General workflow for the synthesis of 5,6,11,12-tetrahydrochrysene via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Chrysene

-

Catalyst Preparation: In a high-pressure reactor, add chrysene and a suitable solvent (e.g., ethyl acetate).

-

Reaction Setup: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).[7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5,6,11,12-tetrahydrochrysene.

Rationale: Palladium on carbon is a common and effective catalyst for the hydrogenation of aromatic rings. The conditions are chosen to be mild enough to selectively reduce one ring without leading to complete saturation of the entire polycyclic system.[8]

Intramolecular Friedel-Crafts Cyclization

An alternative approach involves the construction of the tetracyclic system using intramolecular Friedel-Crafts reactions.[9] This method offers greater control over the substitution pattern of the final molecule. A common strategy is the Haworth synthesis, which involves the acylation of an aromatic substrate followed by reduction and cyclization.[10]

Caption: Retrosynthetic analysis for the construction of the tetrahydrochrysene core via Friedel-Crafts cyclization.

Structural Elucidation and Spectroscopic Analysis

The structure of 5,6,11,12-tetrahydrochrysene can be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 5,6,11,12-Tetrahydrochrysene

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Multiple signals corresponding to the protons on the two intact benzene rings. - Aliphatic Region (δ 2.5-3.5 ppm): Broad signals corresponding to the eight methylene protons of the central saturated ring. |

| ¹³C NMR | - Aromatic Region (δ 120-140 ppm): Signals for the aromatic carbons. - Aliphatic Region (δ 20-40 ppm): Signals for the saturated methylene carbons. |

| IR Spectroscopy | - ~3100-3000 cm⁻¹: Aromatic C-H stretching.[11] - ~2960-2850 cm⁻¹: Aliphatic C(sp³)-H stretching.[12] - ~1600-1450 cm⁻¹: Aromatic C=C stretching. - ~900-675 cm⁻¹: C-H out-of-plane bending (fingerprint region).[11] |

| Mass Spectrometry | - Molecular Ion (M⁺): A strong peak at m/z = 232. - Fragmentation: Likely fragmentation patterns would involve the loss of ethylene (C₂H₄) or other small neutral molecules from the saturated ring. |

Applications in Drug Discovery: A Scaffold for Estrogen Receptor Modulators

The true significance of the 5,6,11,12-tetrahydrochrysene scaffold lies in its application in drug discovery, particularly in the development of ligands for the estrogen receptors (ERα and ERβ).[13][14] Substituted derivatives of tetrahydrochrysene have been shown to exhibit potent and selective modulation of these receptors.

A key example is (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, often referred to as (R,R)-THC.[14] This compound is a potent ERβ antagonist and an ERα agonist.[15] In contrast, its enantiomer, (S,S)-THC, acts as an agonist for both ERα and ERβ.[16] This stereochemical dependence on activity highlights the precise fit of these ligands within the ligand-binding pockets of the estrogen receptors. The rigid tetrahydrochrysene core serves to orient the crucial hydroxyl and ethyl substituents in a specific three-dimensional arrangement, which dictates the biological response.[17]

Caption: Relationship between the tetrahydrochrysene core and the biological activity of its enantiomeric derivatives.

The development of such selective ligands is of great interest for the treatment of various conditions, including hormone-dependent cancers, osteoporosis, and neurodegenerative diseases.[18]

Conclusion

5,6,11,12-Tetrahydrochrysene is more than just a partially saturated polycyclic aromatic hydrocarbon; it is a foundational structure in modern medicinal chemistry. Its synthesis, achievable through both the reduction of chrysene and de novo construction via cyclization reactions, provides access to a rigid, three-dimensional scaffold. The true value of this core is realized in its substituted derivatives, which have proven to be highly effective and selective modulators of the estrogen receptors. The profound influence of stereochemistry on the biological activity of these derivatives underscores the importance of the tetrahydrochrysene framework in orienting key pharmacophoric features. As research into targeted therapies continues, the 5,6,11,12-tetrahydrochrysene scaffold is likely to remain a significant platform for the design and discovery of novel therapeutic agents.

References

-

PubChem. 5,6,11,12-Tetrahydrochrysene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

WikiMed. (R,R)-Tetrahydrochrysene. [Link]

-

Yuan, T., et al. Continuous Catalytic Hydrogenation of Polyaromatic Hydrocarbon Compounds in Hydrogen−Supercritical Carbon Dioxide. American Chemical Society. [Link]

-

Wikipedia. (R,R)-Tetrahydrochrysene. [Link]

-

Wikipedia. (S,S)-Tetrahydrochrysene. [Link]

-

ResearchGate. Continuous Catalytic Hydrogenation of Polyaromatic Hydrocarbon Compounds in Hydrogen−Supercritical Carbon Dioxide. [Link]

-

ResearchGate. Synthesis of Polycyclic (Hetero)Aromatic Hydrocarbons via the Friedel–Crafts/Bradsher Cyclization. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

Fu, P. P., & Harvey, R. G. Regioselective catalytic hydrogenation of polycyclic aromatic hydrocarbons under mild conditions. ACS Publications. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

Gore, P. H. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. [Link]

-

Stenutz. 5,6,11,12-tetrahydrochrysene. [Link]

-

MDPI. Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. [Link]

-

PubChem. (S,S)-Tetrahydrochrysene. National Center for Biotechnology Information. [Link]

-

Meyers, M. J., et al. Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes. PubMed. [Link]

-

PubChem. Chrysene. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2,8-Dimethoxy-5,6,11,12-tetrahydrochrysene. [Link]

-

Bowen, C. M., & Katzenellenbogen, J. A. Synthesis and Spectroscopic Characterization of Two Azatetrahydrochrysenes as Potential Fluorescent Ligands for the Estrogen Receptor. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. [Link]

-

Szeliga, J., et al. Reactions of dihydrodiol epoxides of 5-methylchrysene and 5, 6-dimethylchrysene with DNA and deoxyribonucleotides. PubMed. [Link]

-

PubChem. SID 135650105. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass chromatograms and resulting daughter spectra, signal-to-noise... [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

University of Saskatchewan. Supplementary data for Establishment of a Mass Spectrometric Fingerprint of the Most Common Phytocannabinoids in Electrospray Ionization in Positive Ion Mode. [Link]

-

Katzenellenbogen, J. A., et al. 5,6,11,12-Tetrahydrochrysenes: synthesis of rigid stilbene systems designed to be fluorescent ligands for the estrogen receptor. The Journal of Organic Chemistry. [Link]

-

MDPI. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. [Link]

-

ResearchGate. (PDF) Synthesis of [C4]-labeled ∆-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. [Link]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

Sources

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,11,12-Tetrahydrochrysene | C18H16 | CID 167770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18930-97-7 CAS MSDS (5,6,11,12-tetrahydrochrysene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5,6,11,12-tetrahydrochrysene [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. (R,R)-Tetrahydrochrysene [medbox.iiab.me]

- 14. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 15. rndsystems.com [rndsystems.com]

- 16. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 17. Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5,6,11,12-Tetrahydrochrysene

This guide provides a comprehensive technical overview of 5,6,11,12-tetrahydrochrysene, a saturated tetracyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's observed properties, offering field-proven insights into its characterization and potential applications. Our focus is on building a foundational understanding of this molecular scaffold, which is pivotal in the design of selective biological agents.

Core Molecular Framework and Identifiers

5,6,11,12-Tetrahydrochrysene (C₁₈H₁₆) is a derivative of the polycyclic aromatic hydrocarbon chrysene, distinguished by the saturation of two of its carbon-carbon double bonds within the core ring structure.[1] This partial saturation imparts a distinct three-dimensional conformation, moving it away from the planarity of its parent aromatic compound. This structural nuance is a critical determinant of its chemical behavior and biological activity, particularly when functionalized.

The molecule is systematically identified by several key descriptors essential for database retrieval and computational modeling.

| Identifier | Value |

| IUPAC Name | 5,6,11,12-tetrahydrochrysene[1] |

| CAS Number | 18930-97-7[1][2] |

| Molecular Formula | C₁₈H₁₆[1][2] |

| Molecular Weight | 232.32 g/mol [1][3] |

| InChI | InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2[1] |

| SMILES | C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41[1] |

digraph "5_6_11_12_Tetrahydrochrysene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [penwidth=1.5];// Define nodes for carbon atoms with positions for clarity C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"];

C7 [pos="2.4,1.5!", label="C"]; C8 [pos="3.6,0.75!", label="C"]; C9 [pos="3.6,-0.75!", label="C"]; C10 [pos="2.4,-1.5!", label="C"];

C11 [pos="-2.4,1.5!", label="C"]; C12 [pos="-3.6,0.75!", label="C"]; C13 [pos="-3.6,-0.75!", label="C"]; C14 [pos="-2.4,-1.5!", label="C"];

C15 [pos="-4.8,0!", label="CH₂"]; C16 [pos="-4.8,-1.5!", label="CH₂"];

C17 [pos="4.8,0!", label="CH₂"]; C18 [pos="4.8,1.5!", label="CH₂"];

// Define edges for bonds C1 -- C2 [style=dashed]; C2 -- C3; C3 -- C4 [style=dashed]; C4 -- C5; C5 -- C6 [style=dashed]; C6 -- C1;

C6 -- C7; C7 -- C8 [style=dashed]; C8 -- C9; C9 -- C10 [style=dashed]; C10 -- C5;

C2 -- C11; C11 -- C12 [style=dashed]; C12 -- C13; C13 -- C14 [style=dashed]; C14 -- C3;

C12 -- C15; C15 -- C16; C16 -- C13;

C8 -- C17; C17 -- C18; C18 -- C7;

// Add implicit hydrogens for clarity on aromatic rings H1[pos="-0.2, 2.0!", label="H"]; H1 -- C1; H4[pos="0.2, -2.0!", label="H"]; H4 -- C4; H10 [pos="2.6, -2.0!", label="H"]; H10 -- C10; H11 [pos="-2.6, 2.0!", label="H"]; H11 -- C11; H14 [pos="-2.6, -2.0!", label="H"]; H14 -- C14; }

Caption: 2D representation of 5,6,11,12-Tetrahydrochrysene.

Physical Properties

The physical state and solubility of a compound are primary considerations for its handling, formulation, and application in experimental assays. 5,6,11,12-Tetrahydrochrysene is a crystalline solid at standard conditions. Its nonpolar, hydrophobic nature dictates its solubility profile.

| Property | Value | Source |

| Appearance | Crystalline solid | General knowledge |

| Melting Point | 105 °C | [2] |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in nonpolar organic solvents (e.g., dichloromethane, THF, toluene). Sparingly soluble in polar protic solvents. | General chemical principles |

The melting point of 105 °C is indicative of a molecule with significant intermolecular forces, primarily van der Waals interactions arising from the large, rigid tetracyclic structure. The lack of polar functional groups results in poor solubility in aqueous media, a critical factor for consideration in biological assays, often necessitating the use of co-solvents like DMSO.

Spectroscopic Characterization: A Multi-technique Approach

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For 5,6,11,12-tetrahydrochrysene, a combination of NMR, IR, UV-Vis, and Mass Spectrometry yields a complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is defined by two distinct regions. The aromatic region (typically δ 7.0-8.0 ppm) features complex multiplets corresponding to the eight protons on the two external benzene rings. The aliphatic region (typically δ 2.5-3.5 ppm) shows signals for the eight protons of the two saturated -CH₂-CH₂- bridges. The specific chemical shifts and coupling patterns in the aromatic region are dictated by the relative positions of the protons on the rings. The protons on the saturated bridges often appear as broad singlets or complex multiplets at room temperature due to conformational flexing of the central ring system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum corroborates the structure. It will display multiple signals in the aromatic region (δ 120-140 ppm) for the sp²-hybridized carbons and distinct signals in the aliphatic region (δ 20-40 ppm) for the sp³-hybridized carbons of the saturated bridges. The exact number of signals depends on the molecule's symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy provides insight into the functional groups present. For 5,6,11,12-tetrahydrochrysene, the spectrum is characterized by:

-

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Stronger peaks just below 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region.

The absence of strong signals for hydroxyl (-OH), carbonyl (C=O), or amine (-NH) groups confirms the hydrocarbon nature of the molecule.

UV-Visible Spectroscopy

The UV-Vis spectrum is governed by electronic transitions within the aromatic portions of the molecule. Unlike its fully conjugated parent, chrysene, the saturated links in 5,6,11,12-tetrahydrochrysene interrupt the π-system. This results in a spectrum that resembles a substituted naphthalene or biphenyl system rather than a larger polycyclic aromatic hydrocarbon. The absorption maxima (λmax) are typically found in the ultraviolet region, and the spectrum is sensitive to solvent polarity.[5][6]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For 5,6,11,12-tetrahydrochrysene, the molecular ion peak (M⁺) will be observed at an m/z ratio corresponding to its molecular weight (approximately 232.32). Fragmentation patterns can provide further structural information, often involving the loss of ethylene units from the saturated bridges.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Trustworthy data is the bedrock of scientific advancement. This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To obtain a publication-quality ¹H NMR spectrum of 5,6,11,12-tetrahydrochrysene for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for nonpolar analytes.

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The use of CDCl₃ is strategic; its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity. This is an iterative process aimed at maximizing signal resolution, resulting in sharp, symmetrical peaks. A well-shimmed sample is the first mark of a reliable spectrum.

-

-

Data Acquisition:

-

Acquire a standard proton spectrum using the following parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans without saturation).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds (ensuring quantitative accuracy is not the primary goal here, but allowing sufficient relaxation).

-

Number of Scans: 16-64 scans (to improve signal-to-noise ratio).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to ensure all peaks are in positive, absorptive mode.

-

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integrate the signals. The ratio of the aromatic to aliphatic proton integrals should be consistent with the 8:8 ratio in the molecule.

-

Sources

- 1. 5,6,11,12-Tetrahydrochrysene | C18H16 | CID 167770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,11,12-tetrahydrochrysene [stenutz.eu]

- 3. 18930-97-7 CAS MSDS (5,6,11,12-tetrahydrochrysene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5,6,11,12-Tetrahydrochrysene: A Core Scaffold for Biomedical Research

Executive Summary: 5,6,11,12-Tetrahydrochrysene is a non-planar, partially saturated polycyclic aromatic hydrocarbon (PAH). While not a therapeutic agent itself, its rigid tetracyclic framework serves as a foundational scaffold in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and, most critically, its pivotal role in the development of selective estrogen receptor modulators (SERMs) and advanced fluorescent probes for biological imaging. Detailed protocols for a representative synthesis, expected analytical characterization, and essential safety procedures are provided for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

5,6,11,12-Tetrahydrochrysene is systematically named according to IUPAC nomenclature based on the chrysene ring system, with saturation specified at the 5, 6, 11, and 12 positions.[1] Its core identity and known properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5,6,11,12-tetrahydrochrysene | [1] |

| Synonyms | Chrysene, 5,6,11,12-tetrahydro- | [1] |

| CAS Registry No. | 18930-97-7 | [1][2] |

| Molecular Formula | C₁₈H₁₆ | [1][2] |

| Molecular Weight | 232.33 g/mol | [2] |

| Appearance | White to off-white crystalline solid (Expected) | N/A |

| Melting Point | 105 °C | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like dichloromethane, THF, toluene. | N/A |

The Tetrahydrochrysene Scaffold in Drug Discovery and Chemical Biology

The significance of the 5,6,11,12-tetrahydrochrysene (THC) scaffold lies not in its intrinsic biological activity, but in its unique structural properties that make it a "privileged scaffold" for two key areas of research: estrogen receptor modulation and fluorescent probe design.

Rationale: A Rigidified Stilbene Mimic for Estrogen Receptor Targeting

Many non-steroidal estrogens, such as diethylstilbestrol (DES), are based on a stilbene core. This structure allows them to adopt a conformation that mimics the steroidal shape of estradiol, enabling high-affinity binding to the estrogen receptor (ER). The THC framework essentially locks a stilbene-like moiety into a rigid, planarized conformation.[3] This pre-organization reduces the entropic penalty of binding to the receptor, making it an excellent foundation for potent ER ligands.

Derivatives of THC have been instrumental in developing Selective Estrogen Receptor Modulators (SERMs). By strategically placing substituents on the tetracyclic core, chemists can fine-tune the ligand's interaction with the two ER subtypes, ERα and ERβ. This allows for the creation of compounds that act as agonists (activators) at one receptor subtype while acting as antagonists (inhibitors) at the other.[4] For example, (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol is a well-studied SERM that functions as an ERα agonist and a potent ERβ antagonist.[4][5] This subtype selectivity is critical for developing therapies that can, for instance, maintain bone density (an ERα-mediated effect) without stimulating proliferation in uterine or breast tissue (an ERβ-mediated effect).

Caption: Mechanism of ER subtype-selectivity by a THC derivative.

Application as an Inherently Fluorescent Probe

The same structural rigidity that confers high-affinity binding also makes the THC scaffold an excellent fluorophore. The embedded stilbene chromophore, when held in a planar conformation, exhibits efficient and environmentally sensitive fluorescence.[3] By incorporating electron-donating groups (like hydroxyls) and electron-accepting groups (like nitriles or ketones) onto the THC core, researchers have created "donor-acceptor" fluorescent probes.[3]

These probes have two key features:

-

High Binding Affinity: They retain the ability to bind strongly and specifically to the estrogen receptor.

-

Environment-Sensitive Fluorescence: Their fluorescence emission spectrum shifts to longer wavelengths in more polar environments. The ligand-binding pocket of the ER provides a unique microenvironment. Consequently, the fluorescence of a THC probe is distinctly different when it is free in the aqueous buffer versus when it is bound to the receptor.[3]

This property allows for the direct visualization of estrogen receptors in living cells using fluorescence microscopy and enables the development of fluorometric assays to quantify receptor levels without the need for radioactive ligands.

Representative Synthesis and Purification

While the original 1959 synthesis is not readily accessible, a robust and logical synthetic route to the 5,6,11,12-tetrahydrochrysene core can be envisioned through a powerful sequence involving a Diels-Alder reaction followed by aromatization. This approach is a cornerstone of polycyclic synthesis.[6]

Reaction Scheme:

-

Diels-Alder Cycloaddition: 1-Vinylnaphthalene reacts as the diene with benzoquinone as the dienophile to form the tetracyclic adduct.

-

Reductive Aromatization: The diketone adduct is treated with a reducing agent and then subjected to acid-catalyzed dehydration to yield the final aromatic system.

Caption: Representative two-step synthesis of the THC core.

Step-by-Step Experimental Protocol

Materials:

-

1-Vinylnaphthalene (1.0 eq)

-

1,4-Benzoquinone (1.1 eq)

-

Toluene, anhydrous

-

Zinc dust (4.0 eq)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Hexanes

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

Step 1: Diels-Alder Cycloaddition

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-vinylnaphthalene (1.0 eq) and 1,4-benzoquinone (1.1 eq).

-

Add anhydrous toluene to achieve a reactant concentration of approximately 0.5 M.

-

Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature. The crude adduct may precipitate.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude tetracyclic adduct.

Step 2: Reductive Aromatization

-

Transfer the crude adduct to a new flask and add glacial acetic acid.

-

Slowly add zinc dust (4.0 eq) in portions to control the initial exotherm.

-

Stir the suspension vigorously at room temperature for 4 hours.

-

After the reduction is complete, carefully add concentrated HCl and heat the mixture to 80 °C for 2 hours to effect dehydration and aromatization.

-

Cool the mixture to room temperature and pour it over ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes), is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 5,6,11,12-tetrahydrochrysene as a solid.

Expected Analytical Characterization Data

As a self-validating protocol, characterization of the final product is essential. While experimental spectra for the parent compound are not widely published, the expected data based on its structure are as follows:

| Technique | Expected Results |

| ¹H NMR | Due to the molecule's C₂ symmetry, 5 unique signals are expected. Aromatic region (δ 7.0-8.0 ppm): 4 signals corresponding to the 8 aromatic protons. Aliphatic region (δ 2.5-3.5 ppm): 1 broad singlet or complex multiplet corresponding to the 8 protons of the four CH₂ groups at positions 5, 6, 11, and 12. |

| ¹³C NMR | 9 unique signals are expected. Aromatic region (δ 120-140 ppm): 7 signals (6 CH, 1 quaternary C). Aliphatic region (δ 25-35 ppm): 2 signals for the CH₂ carbons. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 232.1252 (Exact Mass). The fragmentation pattern would likely show stable aromatic fragments. |

| FT-IR (KBr) | ~3050 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1450 cm⁻¹: Aromatic C=C ring stretching. |

Safety, Handling, and Toxicology